Enolicam sodium anhydrous
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of enolicam sodium anhydrous involves several key steps:
Oxidation: The oxidation of 7-chloro-5-hydroxy-2,3-dihydro-1-benzothiepin with hydrogen peroxide in acetic acid-water mixture produces 7-chloro-5-hydroxy-2,3-dihydro-1-benzothiepin-1,1-dioxide.
Reaction with Pyrrolidine: This intermediate is then reacted with pyrrolidine and p-toluenesulfonic acid in refluxing benzene to form 7-chloro-5-pyrrolidino-2,3-dihydro-1-benzothiepin-1,1-dioxide.
Condensation: The condensation of this compound with 3,4-dichlorophenyl isocyanate in hot tetrahydrofuran (THF) yields N-(3,4-dichlorophenyl)-7-chloro-5-pyrrolidino-2,3-dihydro-1-benzothiepin-4-carboxamide-1,1-dioxide.
Hydrolysis: Finally, hydrolysis with hydrochloric acid in refluxing ethanol-water mixture produces this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and scalability.
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, particularly in the presence of hydrogen peroxide.
Substitution: The compound can participate in substitution reactions, especially with isocyanates and amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide in acetic acid-water mixture.
Substitution Reagents: Pyrrolidine, p-toluenesulfonic acid, and 3,4-dichlorophenyl isocyanate.
Reaction Conditions: Refluxing in solvents like benzene and THF.
Major Products:
Oxidation Product: 7-chloro-5-hydroxy-2,3-dihydro-1-benzothiepin-1,1-dioxide.
Substitution Product: N-(3,4-dichlorophenyl)-7-chloro-5-pyrrolidino-2,3-dihydro-1-benzothiepin-4-carboxamide-1,1-dioxide.
Scientific Research Applications
Enolicam sodium anhydrous has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying oxidation and substitution reactions.
Biology: Investigated for its anti-inflammatory properties and ability to trap oxygen radicals.
Medicine: Explored for its potential in treating conditions like osteoarthritis and traumatic shock.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference standard in pharmaceutical research
Mechanism of Action
Enolicam sodium anhydrous exerts its effects by inhibiting both cyclooxygenase and lipoxygenase enzymes. This dual inhibition reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Additionally, its ability to trap oxygen radicals helps in mitigating oxidative stress, contributing to its anti-inflammatory and protective effects .
Comparison with Similar Compounds
Diclofenac: Another NSAID with similar anti-inflammatory properties but primarily inhibits cyclooxygenase.
Ibuprofen: A widely used NSAID that also inhibits cyclooxygenase but lacks lipoxygenase inhibitory activity.
Naproxen: Similar to ibuprofen, it inhibits cyclooxygenase but not lipoxygenase.
Uniqueness: Enolicam sodium anhydrous stands out due to its combined cyclooxygenase and lipoxygenase inhibitory activity, making it more effective in reducing inflammation and oxidative stress compared to other NSAIDs that only target cyclooxygenase .
Properties
CAS No. |
59756-39-7 |
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Molecular Formula |
C17H11Cl3NNaO4S |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
sodium;7-chloro-4-[(3,4-dichlorophenyl)carbamoyl]-1,1-dioxo-2,3-dihydro-1λ6-benzothiepin-5-olate |
InChI |
InChI=1S/C17H12Cl3NO4S.Na/c18-9-1-4-15-12(7-9)16(22)11(5-6-26(15,24)25)17(23)21-10-2-3-13(19)14(20)8-10;/h1-4,7-8,22H,5-6H2,(H,21,23);/q;+1/p-1 |
InChI Key |
DBAQZKACATZPLT-UHFFFAOYSA-M |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C=C(C=C2)Cl)C(=C1C(=O)NC3=CC(=C(C=C3)Cl)Cl)[O-].[Na+] |
Origin of Product |
United States |
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